alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl- alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-
Brand Name: Vulcanchem
CAS No.: 17296-06-9
VCID: VC21068903
InChI: InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC)OC)O
Molecular Formula: C11H21NO6
Molecular Weight: 263.29 g/mol

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-

CAS No.: 17296-06-9

Cat. No.: VC21068903

Molecular Formula: C11H21NO6

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl- - 17296-06-9

Specification

CAS No. 17296-06-9
Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-4-hydroxy-2,5-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1
Standard InChI Key QRLYXYMHUODIND-APLZJWDSSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC)O
SMILES CC(=O)NC1C(C(C(OC1OC)COC)OC)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COC)OC)O

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